REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:11]#[N:12])=[N:4][C:5]([Cl:10])=[CH:6][C:7]=1[NH:8][CH3:9].[CH2:13](Cl)Cl>C(O)(=O)C.C(OCC)(OCC)OCC.C(OCC)(=O)C>[Cl:10][C:5]1[N:4]=[C:3]([C:11]#[N:12])[C:2]2[N:1]=[CH:9][N:8]([CH3:13])[C:7]=2[CH:6]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1NC)Cl)C#N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 10% sodium carbonate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure, DCM (5 ml)
|
Type
|
ADDITION
|
Details
|
was then added to the residue
|
Type
|
FILTRATION
|
Details
|
collected by filtration (0.5 g)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=N1)C#N)N=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |